![molecular formula C7H6BrNO3 B1523331 3-Bromo-6-methoxypicolinic acid CAS No. 1196147-56-4](/img/structure/B1523331.png)
3-Bromo-6-methoxypicolinic acid
Overview
Description
3-Bromo-6-methoxypicolinic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Bromo-6-methoxypicolinic acid (CAS Number: 1196147-56-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on its role in modulating enzyme activities and potential therapeutic applications. Key findings include:
- CYP Inhibition : This compound does not inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, indicating a favorable profile for drug metabolism interactions .
- BBB Permeability : It is classified as a blood-brain barrier (BBB) permeant, which suggests its potential for central nervous system (CNS) applications .
- P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, which may enhance its bioavailability and therapeutic efficacy .
Structure-Activity Relationship (SAR)
The bromine atom at the 3-position and the methoxy group at the 6-position are crucial for the biological activity of this compound. The structural modifications can significantly influence its pharmacological properties.
Position | Substituent | Effect on Activity |
---|---|---|
3 | Bromine | Enhances lipophilicity and BBB permeability |
6 | Methoxy | Modulates interaction with biological targets |
Case Studies and Research Findings
- Cholinergic Drug Synthesis :
- Electroluminescent Devices :
- Crystallographic Studies :
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Bromo-6-methoxypicolinic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects, particularly in treating neurological disorders and as anti-inflammatory agents. Research indicates that this compound exhibits biological activity that may be beneficial in pharmacological contexts, although specific biological activities are still under investigation .
Case Study: Neuroprotective Properties
One notable application is its role in developing neuroprotective agents. Compounds derived from this compound have shown promise in various biological assays aimed at protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
In addition to its pharmaceutical applications, this compound is also utilized in the development of agrochemicals. Its unique structural properties enable it to be used as a precursor for designing pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact .
Molecular Probes and Imaging Agents
The compatibility of this compound with various functionalization strategies makes it an attractive candidate for developing molecular probes and imaging agents. These applications are crucial for investigating biological processes at the molecular level and enhancing the understanding of complex biochemical interactions .
Properties
IUPAC Name |
3-bromo-6-methoxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLLBSHGCMLODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704722 | |
Record name | 3-Bromo-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196147-56-4 | |
Record name | 3-Bromo-6-methoxy-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196147-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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